6-Piperazin-1-ylbenzo[b][1,4]benzothiazepin-2-ol

CYP2D6 drug metabolism quetiapine metabolite

LC-MS/MS quantification of quetiapine metabolites fails when surrogate standards are used-mismatched retention times and distinct MS fragmentation (MW 311.40 vs. 399.51 g/mol for 7-hydroxyquetiapine) produce unreliable data. This ≥95% pure 7-hydroxy-N-desalkylquetiapine standard (Quetiapine Impurity 13) directly resolves this challenge. • Exclusive CYP2D6 metabolite: 81% formation reduction upon CYP2D6 inhibition; zero CYP3A4 contribution-validated probe for CYP2D6 phenotyping in hepatocyte/microsomal assays. • ICH Q2(R1)-ready for system suitability, linearity, accuracy & precision. • Definitive LC-HRMS identification without cross-analyte interference.

Molecular Formula C17H17N3OS
Molecular Weight 311.4 g/mol
CAS No. 232597-73-8
Cat. No. B021299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Piperazin-1-ylbenzo[b][1,4]benzothiazepin-2-ol
CAS232597-73-8
Synonyms11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepin-7-ol Dihydrochloride;  M 236303; 
Molecular FormulaC17H17N3OS
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC3=C(C=C(C=C3)O)SC4=CC=CC=C42
InChIInChI=1S/C17H17N3OS/c21-12-5-6-14-16(11-12)22-15-4-2-1-3-13(15)17(19-14)20-9-7-18-8-10-20/h1-6,11,18,21H,7-10H2
InChIKeyCAWOJGJDGLXKTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxy-N-desalkylquetiapine Procurement Guide


6-Piperazin-1-ylbenzo[b][1,4]benzothiazepin-2-ol (CAS 232597-73-8), systematically named 11-(1-piperazinyl)-dibenzo[b,f][1,4]thiazepin-7-ol and commonly referred to as 7-hydroxy-N-desalkylquetiapine, is a hydroxylated dibenzothiazepine derivative within the quetiapine metabolic cascade [1]. This compound functions both as a recognized process-related impurity in quetiapine fumarate drug-substance synthesis and as a pharmacologically active Phase I metabolite generated from N-desalkylquetiapine (norquetiapine) [2]. A phenolic hydroxyl at position 7 of the dibenzothiazepine core and the absence of the N-ethoxyethanol side chain distinguish it structurally from norquetiapine (unhydroxylated) and 7-hydroxyquetiapine (retains the side chain), respectively [1].

Why 7-Hydroxy-N-desalkylquetiapine Is Irreplaceable


Despite being part of the quetiapine metabolite family, this compound is produced via an enzyme pathway that differs completely from other quetiapine metabolites: its formation is mediated exclusively by CYP2D6, whereas the structurally related metabolites N-desalkylquetiapine sulfoxide and M3 are generated predominantly by CYP3A4 [1]. Consequently, plasma exposure of 7-hydroxy-N-desalkylquetiapine is governed by CYP2D6 genetic polymorphism and drug–drug interactions in a manner that cannot be extrapolated from norquetiapine or 7-hydroxyquetiapine data. Moreover, the combination of the 7-hydroxyl group and the missing N-ethoxyethanol side chain yields distinct molecular weight (311.40 vs. 399.51 g/mol for 7-hydroxyquetiapine), chromatographic retention, and mass spectrometric fragmentation, meaning that any attempt to use a surrogate standard in LC‑MS/MS methods will produce inaccurate retention-time matching and quantification .

7-Hydroxy-N-desalkylquetiapine: Differentiation Evidence


CYP2D6-Specific Formation Pathway

In human liver microsome (HLM) experiments, the CYP2D6-selective inhibitor quinidine reduced formation of 7-hydroxy-N-desalkylquetiapine by 81%, while the CYP3A4-selective inhibitor ketoconazole produced no significant reduction. By contrast, ketoconazole inhibited formation of N-desalkylquetiapine sulfoxide by 65% and the metabolite M3 by 34% [1]. In recombinant human CYP enzyme systems, 7-hydroxy-N-desalkylquetiapine was formed exclusively by CYP2D6, whereas N-desalkylquetiapine sulfoxide and M3 were each generated by both CYP3A4 and CYP2D6 [1].

CYP2D6 drug metabolism quetiapine metabolite

CYP2D6 Preferential Intrinsic Clearance

Overall intrinsic clearance (CLint) of the precursor N-desalkylquetiapine was 12‑fold higher by recombinant CYP2D6 relative to recombinant CYP3A4 [1]. Because CYP2D6 selectively generates 7‑hydroxy‑N‑desalkylquetiapine, this kinetic preference demonstrates that the 7‑hydroxylation pathway is the quantitatively dominant route of N‑desalkylquetiapine elimination, while the sulfoxide and M3 pathways (CYP3A4‑mediated) represent lower‑capacity alternatives.

intrinsic clearance CYP2D6 enzyme kinetics

Molecular Weight and Side-Chain Difference

7‑Hydroxy‑N‑desalkylquetiapine (C17H17N3OS) has a molecular weight of 311.40 g/mol, whereas 7‑hydroxyquetiapine (C21H25N3O3S) has MW 399.51 g/mol—a difference of 88.11 Da attributable to the absence of the N‑ethoxyethanol side chain [1]. This side chain substantially increases polarity and molecular volume; its removal alters LogP by an estimated 1–2 units based on the structural difference [2].

molecular weight structure–activity relationship physicochemical property

Pharmacologically Active Metabolite vs. HCN1-Inactive Analog

7‑Hydroxy‑N‑desalkylquetiapine is designated as a pharmacologically active metabolite in the peer‑reviewed literature, although its specific receptor binding affinities have not been reported publicly [1]. Notably, in two‑electrode voltage clamp studies of HCN1 channels expressed in Xenopus oocytes, 7‑hydroxyquetiapine (not the N‑desalkyl form) showed no inhibitory effect, whereas norquetiapine inhibited HCN1 with an IC50 of 13.9 ± 0.8 μM [2]. The 7‑hydroxy‑N‑desalkyl variant, combining the 7‑hydroxyl group with the desalkyl piperazine motif, represents a structurally distinct pharmacological entity whose receptor profile warrants dedicated investigation.

pharmacologically active metabolite norquetiapine HCN1 channel

Certified Impurity Standard for Quetiapine ANDA

The compound is offered as a certified impurity reference standard (Quetiapine Impurity 13) with a specified purity of 95% (HPLC) . It is validated for use in analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA) and commercial production of quetiapine [1]. Compared to a quetiapine fumarate API reference standard (typical purity >99%, qualified for assay and content uniformity), this impurity standard is qualified specifically for identification, quantification, and system‑suitability testing of the 7‑hydroxy‑N‑desalkyl impurity in drug substance and drug product batches.

reference standard impurity profiling ANDA

7-Hydroxy-N-desalkylquetiapine Application Scenarios


CYP2D6 Phenotyping and Drug-Drug Interaction Studies

Because 7‑hydroxy‑N‑desalkylquetiapine is formed exclusively by CYP2D6, with 81% reduction in formation upon CYP2D6 inhibition and no contribution from CYP3A4 [1], the compound serves as a selective endogenous probe for CYP2D6 activity in human hepatocyte or microsomal assays. Researchers can quantify this metabolite to assess CYP2D6 phenotype without interference from CYP3A4‑mediated pathways, unlike norquetiapine or quetiapine sulfoxide.

ANDA Impurity Method Validation and QC Testing

As a certified impurity reference standard (Quetiapine Impurity 13) with specified purity ≥95% , this compound is directly applicable to HPLC and LC‑MS/MS method validation for quetiapine drug substance and drug product. Its defined purity and structural identity support system suitability testing, linearity, accuracy, and precision experiments required by ICH Q2(R1) and pharmacopoeial monographs.

Pharmacogenetic Studies on Quetiapine Metabolic Variability

The 12‑fold higher intrinsic clearance of N‑desalkylquetiapine via CYP2D6 relative to CYP3A4 means that CYP2D6 poor metabolizers will show markedly reduced formation of 7‑hydroxy‑N‑desalkylquetiapine [1]. Procuring this standard enables accurate quantification of the metabolite in plasma or urine from genotyped clinical cohorts, linking genotype to pharmacokinetic exposure.

Metabolite ID and Structural Confirmation in Toxicology

The unique molecular formula (C17H17N3OS, MW 311.40 g/mol) and distinct mass spectrometric fragmentation pattern differentiate 7‑hydroxy‑N‑desalkylquetiapine from 7‑hydroxyquetiapine (MW 399.51 g/mol) and norquetiapine (MW 295.40 g/mol) . The compound is therefore essential as a reference material for confirming the identity of this specific metabolite in post‑mortem or clinical toxicology samples using LC‑HRMS or LC‑MS/MS.

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